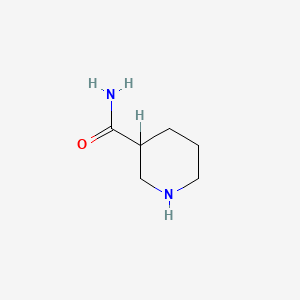

Nipecotamide

描述

Structure

3D Structure

属性

IUPAC Name |

piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313721 | |

| Record name | 3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID3712156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4138-26-5 | |

| Record name | 3-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nipecotamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Antiplatelet Mechanism of Nipecotamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Nipecotamide and its derivatives as inhibitors of platelet aggregation. Emerging research has identified a unique pathway through which these compounds exert their antithrombotic effects, distinct from many conventional antiplatelet agents. This document details the core mechanism, focusing on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the stimulation of adenylyl cyclase. Furthermore, it summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating these effects, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of hematology, pharmacology, and drug discovery.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to pathological thrombus formation, underlying major cardiovascular events such as myocardial infarction and stroke. Consequently, the development of novel antiplatelet agents remains a significant focus of pharmaceutical research. This compound, a derivative of nipecotic acid, represents a class of compounds that have demonstrated promising antiplatelet and antithrombotic properties. A key derivative, α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene dihydrobromide (referred to as A-1), has been a subject of investigation to elucidate its mechanism of action.[1] This guide synthesizes the current understanding of how nipecotamides interfere with platelet aggregation, providing a technical overview for scientific professionals.

Core Mechanism of Action: Adenylyl Cyclase Stimulation

The primary antiplatelet mechanism of the this compound derivative A-1 is the elevation of intracellular cyclic AMP (cAMP) levels in human platelets.[1] Unlike many other cAMP-elevating agents, A-1 achieves this without directly inhibiting cAMP-phosphodiesterase (PDE), the enzyme responsible for cAMP degradation.[1] Instead, the core mechanism involves the stimulation of adenylyl cyclase (AC), the enzyme that synthesizes cAMP from ATP.[1]

This enhanced AC activity leads to a cascade of downstream effects that ultimately inhibit platelet activation and aggregation. Key aspects of this mechanism include:

-

Basal and Stimulated cAMP Elevation: this compound A-1 elevates basal cAMP levels in platelets and enhances the cAMP production stimulated by agents like prostaglandin (B15479496) E1 (PGE1).[1]

-

Inhibition of Protein Phosphorylation: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins that suppress platelet activation. Specifically, this compound A-1 has been shown to inhibit the collagen-induced phosphorylation of 20 kDa and 47 kDa proteins.[1]

-

Modulation of Intracellular Calcium: A proposed consequence of the elevated cAMP is the inhibition of the agonist-induced rise in cytosolic ionized calcium ([Ca2+]i), a critical step in platelet activation.[1]

The amide functional group at the 3-position of the piperidine (B6355638) ring has been identified as crucial for the antiplatelet activity of nipecotamides.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound derivatives.

Table 1: In Vitro Antiplatelet Activity of this compound A-1

| Parameter | Value | Condition | Reference |

| IC50 (racemic A-1) | 46.25 µM | Human platelet aggregation | [3] |

| IC50 (racemic A-1 with aspirin) | 18.4 µM | Human platelet aggregation | [3] |

Table 2: In Vivo Antithrombotic Activity of this compound Derivatives in Mice

| Compound | ED50 | Model | Reference |

| α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)-piperidino]-p-xylene dihydrobromide (Compound 4) | 27.5 µmol/kg (20 mg/kg) | Collagen + Epinephrine-induced thrombosis | [2] |

| A-1C (meso diastereomer of A-1) | Reduction by 2-fold with aspirin (B1665792) | Collagen + Epinephrine-induced thrombosis | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiplatelet effects of nipecotamides.

In Vitro Platelet Aggregation Assay

This protocol describes the light transmission aggregometry (LTA) method to assess the effect of nipecotamides on platelet aggregation induced by agonists like collagen.

Methodology:

-

Blood Collection: Whole human blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

PRP Preparation:

-

The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

The remaining blood is centrifuged at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).

-

The platelet count in the PRP is adjusted to approximately 2.5 x 10^8 cells/mL using PPP.

-

-

Aggregation Measurement:

-

PRP is pre-incubated with various concentrations of the this compound derivative or vehicle control for 5 minutes at 37°C.

-

The PRP sample is placed in a cuvette in a light transmission aggregometer, and the baseline is set using PPP (100% transmission).

-

Platelet aggregation is induced by adding an agonist such as collagen (e.g., 2 µg/mL).

-

The change in light transmission is recorded for 5-10 minutes.

-

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the aggregation) is determined from the dose-response curve.

Measurement of Platelet cAMP Levels

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP in platelets treated with this compound.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Incubation: Platelets are incubated with the this compound derivative or vehicle control at 37°C for a specified time. A phosphodiesterase inhibitor like IBMX (100 µM) may be included to prevent cAMP degradation during the assay.

-

Lysis: The reaction is stopped, and platelets are lysed using a lysis buffer (e.g., containing 0.1 M HCl) to release intracellular cAMP.

-

ELISA:

-

The cell lysate is added to a microplate pre-coated with a goat anti-rabbit antibody.

-

A known amount of horseradish peroxidase (HRP)-conjugated cAMP and a rabbit antibody specific for cAMP are added.

-

During incubation, the cAMP from the sample and the HRP-conjugated cAMP compete for binding to the primary antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate solution for HRP is added, and the color development is measured using a microplate reader.

-

-

Data Analysis: The concentration of cAMP in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of cAMP. The amount of color is inversely proportional to the amount of cAMP in the sample.

Western Blot for Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation state of specific platelet proteins (e.g., 20 kDa and 47 kDa proteins) following treatment with this compound and stimulation with collagen.

Methodology:

-

Sample Preparation:

-

Washed platelets are prepared and treated with the this compound derivative or vehicle.

-

Platelets are then stimulated with collagen.

-

The reaction is stopped, and the platelets are lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

The antiplatelet activity of this compound derivatives is primarily mediated by the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, inhibits key platelet activation processes such as protein phosphorylation and calcium mobilization. The quantitative data available, although limited, supports the potential of this class of compounds as antithrombotic agents. The detailed experimental protocols provided in this guide offer a framework for further research into the specific molecular interactions and the full therapeutic potential of nipecotamides in the context of cardiovascular disease. The synergistic effect observed with aspirin suggests that nipecotamides could also be valuable in combination therapies. Further investigation into the structure-activity relationship and the precise binding site on adenylyl cyclase will be crucial for the development of more potent and selective this compound-based antiplatelet drugs.

References

(R)-Nipecotamide: A Technical Guide on Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, represents a chiral scaffold with significant potential in medicinal chemistry. While research directly focused on (R)-Nipecotamide is limited, the broader class of nipecotamide derivatives has demonstrated notable biological activities, primarily as antithrombotic agents and inhibitors of γ-aminobutyric acid (GABA) uptake. Stereochemistry plays a crucial role in the potency and mechanism of action of these derivatives. This technical guide provides an in-depth analysis of the stereochemical aspects and biological activities of this compound derivatives, with a specific focus on the (R)-enantiomer where data is available. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a derivative of nipecotic acid, a cyclic amino acid that has been a cornerstone in the development of central nervous system (CNS) therapeutics. The presence of a chiral center at the 3-position of the piperidine (B6355638) ring in this compound gives rise to two enantiomers: (R)-Nipecotamide and (S)-Nipecotamide. The specific three-dimensional arrangement of substituents, or stereochemistry, is a critical determinant of the pharmacological properties of many drugs, influencing their binding affinity to biological targets, and consequently their efficacy and safety profiles.

While direct studies on (R)-Nipecotamide are not extensively reported in the scientific literature, research on its derivatives has underscored the profound impact of stereochemistry on their biological effects. This guide will synthesize the available information on this compound derivatives to provide insights into the potential therapeutic applications of compounds with the (R)-nipecotamide core. The primary biological activities explored are antithrombotic effects through the inhibition of platelet aggregation and the modulation of GABAergic neurotransmission via the inhibition of GABA transporters.

Stereochemistry of this compound and Its Derivatives

The piperidine-3-carboxamide scaffold of this compound possesses a stereocenter at the C3 position. The (R) and (S) enantiomers are non-superimposable mirror images of each other. This chirality is fundamental to the interaction of these molecules with their biological targets, which are themselves chiral entities such as receptors and enzymes.

The importance of stereochemistry is evident in the biological activity of this compound derivatives. For instance, in the context of antithrombotic activity, enantioselectivity has been described as playing a pivotal role in the ability of these compounds to protect platelets from induced aggregation.[1] Similarly, for GABA uptake inhibition, the (R)-enantiomer of certain nipecotic acid derivatives has been shown to exhibit significantly higher affinity for the GABA transporter compared to its (S)-counterpart.[2]

Biological Activity and Mechanism of Action

The biological activities of this compound derivatives are primarily centered around two key areas: inhibition of platelet aggregation and inhibition of GABA uptake.

Antithrombotic Activity

Several this compound derivatives have been investigated for their potential as antithrombotic agents. The primary mechanism of this activity appears to be the inhibition of platelet aggregation.[3]

Mechanism of Action: The proposed mechanisms for the antiplatelet effects of this compound derivatives include:

-

Platelet-Activating Factor (PAF) Receptor Inhibition: Some derivatives are suggested to act as competitive inhibitors of the PAF receptor.[4]

-

Elevation of Cyclic AMP (cAMP) Levels: Certain nipecotamides have been shown to increase cAMP levels in platelets. Elevated cAMP is associated with the inhibition of platelet activation.[5][6] This may be achieved by enhancing the activity of adenylyl cyclase and preventing its agonist-induced decline.[5]

-

Interaction with Anionic Sites: It is also proposed that these compounds may interact with anionic sites on platelets.[3]

A notable derivative, the meso diastereomer of α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene (A-1c), has demonstrated potent antiplatelet activity.[6][7]

GABA Uptake Inhibition

Derivatives of nipecotic acid, the precursor to this compound, are well-established inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of this major inhibitory neurotransmitter, leading to enhanced GABAergic signaling. This mechanism is therapeutically relevant for conditions such as epilepsy.[8][9]

Stereoselectivity in GABA Uptake Inhibition: Research on tiagabine (B1662831), (R)-N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid, a clinically used anticonvulsant, highlights the critical role of stereochemistry. The (R)-isomer of tiagabine exhibits a significantly higher affinity for the GABA uptake carrier than the (S)-diastereomer.[2] This stereoselective difference in affinity is a key determinant of its in vivo pharmacodynamic effects.[10]

Quantitative Data on the Biological Activity of this compound Derivatives

The following tables summarize the available quantitative data for various this compound and nipecotic acid derivatives. It is important to note the absence of direct data for (R)-Nipecotamide.

Table 1: In Vitro Inhibition of Human Platelet Aggregation by this compound Derivatives [3]

| Compound | Agonist | IC50 (μM) | Ki (μM) |

| 4-Hexyloxyanilide of nipecotic acid | ADP & Adrenaline | ~40 | - |

| rac-A-1 | Not Specified | 46.25 | - |

| rac-A-1 (with Aspirin) | Not Specified | 18.4 | - |

| A-1C** | PAF | - | 19.28 |

| Aspirin (B1665792) (for comparison) | Adrenaline | ~60 | - |

*A-1 is α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene. **A-1C is the meso diastereomer of A-1.

Table 2: In Vivo Antithrombotic Activity of a this compound Derivative [1]

| Compound | Animal Model | Endpoint | ED50 (μmol/kg) |

| α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)-piperidino]-p-xylene dihydrobromide | Mouse | Inhibition of collagen + epinephrine-induced thromboembolic death | 27.5 |

Table 3: Stereoselective Inhibition of GABA Uptake by a Nipecotic Acid Derivative (Tiagabine)

| Compound | Parameter | Value | Reference |

| (R)-Tiagabine | KD for GABA uptake carrier | 30 nM | [2] |

| (R)-Tiagabine | IC50 for [3H]GABA uptake | 67 nM | [11] |

| (R)-Tiagabine | EC50 (EEG effect in rats) | 328 +/- 11 ng/mL | [10] |

| (S)-Tiagabine | EC50 (EEG effect in rats) | 604 +/- 18 ng/mL | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Platelet Aggregation Assay[3][12]

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the centrifuge brake off to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

-

Place a sample of PRP in a cuvette with a magnetic stir bar and incubate at 37°C.

-

To test the inhibitory effect, add the this compound derivative to the PRP and incubate for a specified period before adding the agonist.

-

Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), adrenaline, or platelet-activating factor (PAF).

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation.

-

Determine the concentration of the compound that inhibits platelet aggregation by 50% (IC50).

-

In Vivo Mouse Thromboembolism Model[1]

-

Animal Model:

-

Use a suitable mouse strain (e.g., ICR mice).

-

-

Drug Administration:

-

Administer the test compound (this compound derivative) to the mice via an appropriate route (e.g., intravenous or intraperitoneal).

-

-

Induction of Thromboembolism:

-

After a specified time following drug administration, inject a combination of collagen and epinephrine (B1671497) intravenously to induce thromboembolic death.

-

-

Endpoint and Data Analysis:

-

Record the number of animals that survive in each treatment group.

-

Determine the dose of the compound that protects 50% of the animals from death (ED50).

-

[3H]-GABA Uptake Assay[11][13]

-

Preparation of Synaptosomes or Transfected Cells:

-

Prepare synaptosomes from rat forebrain tissue or use cell lines (e.g., HEK293) transiently transfected with the desired GABA transporter (GAT) isoform.

-

-

Uptake Assay:

-

Incubate the synaptosomes or cells in a buffer containing [3H]-GABA and varying concentrations of the test compound (nipecotic acid derivative).

-

Perform the incubation at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Termination of Uptake and Measurement:

-

Terminate the uptake by rapid filtration or centrifugation to separate the cells/synaptosomes from the incubation medium.

-

Wash the cells/synaptosomes to remove extracellular [3H]-GABA.

-

Lyse the cells/synaptosomes and measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the rate of GABA uptake at different inhibitor concentrations.

-

Calculate the IC50 value for the inhibition of GABA uptake.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative signaling pathways in platelet activation and potential points of intervention for this compound derivatives.

Caption: General experimental workflow for the evaluation of antithrombotic agents.

References

- 1. Antiplatelet activity of nipecotamides in experimental thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of PAF-induced human platelet aggregation by antithrombotic nipecotomides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antithrombotic this compound increases cyclic AMP levels and inhibits protein phosphorylation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiplatelet effects of R,S-(meso)-alpha, alpha'-bis[3-(N,N-diethylcarbamoyl) piperidino]-p-xylene ex vivo in the dog and in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic antiplatelet effects of a this compound A-1C and low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (R)-N-[4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid binds with high affinity to the brain gamma-aminobutyric acid uptake carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Nipecotamide as a Potential Precursor for NAD+ Synthesis: A Technical Whitepaper

Disclaimer: The following document explores the hypothetical potential of Nipecotamide as a precursor for Nicotinamide (B372718) Adenine Dinucleotide (NAD+) synthesis. Currently, there is a lack of direct scientific evidence from primary research to substantiate this claim. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to stimulate further investigation into this area.

Executive Summary

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling pathways essential for cellular health and longevity. The decline of NAD+ levels is associated with aging and numerous pathologies, driving the search for effective NAD+ precursors. This compound, a derivative of piperidine (B6355638), has been anecdotally suggested as a potential NAD+ precursor, likely due to its structural similarity to nicotinamide, a well-established building block for NAD+. This technical guide provides a comprehensive overview of the established NAD+ synthesis pathways and posits a hypothetical mechanism by which this compound could be metabolized to enter this vital cellular process. This document also outlines detailed experimental protocols that could be employed to validate this hypothesis and quantify the potential efficacy of this compound as an NAD+ booster. All described signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to NAD+ Metabolism

NAD+ is synthesized in the body through three major pathways:

-

The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan.

-

The Preiss-Handler Pathway: Converts dietary nicotinic acid (niacin) into NAD+.

-

The Salvage Pathway: Recycles nicotinamide (a byproduct of NAD+-consuming enzymes) back into NAD+. This is the primary pathway for maintaining cellular NAD+ levels.

The potential of any compound to act as an NAD+ precursor hinges on its ability to be converted into an intermediate of one of these pathways. For this compound, the most plausible hypothetical route is its conversion to a substrate for the salvage pathway.

Hypothetical Role of this compound in NAD+ Synthesis

It is hypothesized that this compound could serve as a prodrug for a known NAD+ precursor, such as nicotinamide or nicotinic acid. This would require enzymatic conversion within the body.

Proposed Metabolic Conversion

The chemical structure of this compound (piperidine-3-carboxamide) features a carboxamide group attached to a piperidine ring. It is conceivable that cellular amidases or other hydrolases could cleave this structure, potentially yielding a nicotinamide-like molecule that could then enter the NAD+ salvage pathway.

Below is a diagram illustrating the established NAD+ salvage pathway and the hypothetical entry point for a this compound-derived metabolite.

The Multifaceted Therapeutic Potential of Nipecotamide Derivatives: A Structure-Activity Relationship Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotamide, a derivative of nipecotic acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. These derivatives have garnered significant attention for their potential in treating a spectrum of neurological and non-neurological disorders, including epilepsy, neurodegenerative diseases, and thrombosis. Their mechanism of action often revolves around the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Applications

This compound is structurally derived from nipecotic acid, a potent inhibitor of GABA uptake.[2][3] However, the hydrophilic and zwitterionic nature of nipecotic acid limits its ability to cross the blood-brain barrier.[2] Chemical modifications of the this compound scaffold have been instrumental in overcoming this limitation and in developing derivatives with enhanced potency, selectivity, and diverse pharmacological profiles. These derivatives have been investigated for a multitude of therapeutic applications, including:

-

Anticonvulsant Activity: By inhibiting GABA uptake, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability associated with seizures.[1][2]

-

Neuroprotection: Several this compound derivatives exhibit antioxidant and anti-inflammatory properties, suggesting their potential in mitigating neuronal damage in neurodegenerative conditions like Alzheimer's disease.[4][5]

-

Antithrombotic Effects: Certain derivatives have been shown to inhibit platelet aggregation, indicating a potential role in the prevention and treatment of thrombotic events.[6]

-

Cholinesterase Inhibition: Modification of the this compound structure has also yielded compounds with the ability to inhibit acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease.[7][8]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this compound derivatives is intricately linked to their chemical structure. The following sections and tables summarize the key SAR findings for different therapeutic applications.

Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives are primarily attributed to their ability to inhibit GABA transporters (GATs), particularly GAT1.[9][10] Lipophilic N-substitutions on the nipecotic acid core are crucial for brain penetration and potent GAT1 inhibition.

Table 1: SAR of N-Substituted Nipecotic Acid Derivatives as GAT1 Inhibitors

| Compound/Derivative | N-Substituent | GAT1 Inhibitory Potency (pIC50/pKi) | Key SAR Observations | Reference(s) |

| Tiagabine | N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | pIC50 = 7.43 ± 0.11 | The lipophilic dithienylbutenyl chain is critical for high-affinity binding to GAT1. | [9][10] |

| DDPM-2571 | Arylalkynyl group | pIC50 = 8.29 ± 0.02 | Introduction of an alkyne spacer and a biphenyl (B1667301) residue significantly enhances potency compared to Tiagabine. | [7][9] |

| (R)-Nipecotic acid derivative with 2',4'-dichloro-2-biphenyl moiety | N-but-3-enyl linker with a 2',4'-dichloro-2-biphenyl residue | pKi = 8.33 ± 0.06 (R enantiomer) | Specific halogen substitutions on the biphenyl ring can further increase binding affinity. The (R)-enantiomer is more potent. | [11] |

| rac-7j | Four-carbon atom spacer with a cis double bond | pIC50 = 6.00 ± 0.04 (mGAT1) | The geometry (cis vs. trans) and length of the alkene spacer influence potency and selectivity. | [2] |

| 4(S) | 2-[tris(4-methoxyphenyl)methoxy]ethyl | IC50 > 200 µM (GAT-1), 5 µM (GAT-3) | Bulky triaryl substitutions can shift selectivity from GAT1 to other GAT subtypes like GAT-3. | [12] |

Multifunctional Activity for Neurodegenerative Diseases

Recent research has focused on developing multifunctional this compound derivatives that can address the complex pathology of neurodegenerative diseases by simultaneously targeting oxidative stress, neuroinflammation, and cholinergic deficits.[4][5]

Table 2: Multifunctional Activity of this compound Derivatives

| Compound/Derivative | Target(s) | Activity (IC50 / % Inhibition) | Key SAR Observations | Reference(s) |

| Ferulic acid conjugate | Lipid Peroxidation, Acetylcholinesterase | IC50 as low as 20 μM (Lipid Peroxidation), IC50 as low as 47 μM (AChE) | Amidation of ethyl nipecotate with carboxylic acids bearing antioxidant properties (e.g., ferulic acid) yields multi-target agents. | [4][12] |

| Sinapic acid conjugate | Lipid Peroxidation, LOX | IC50 as low as 20 μM (Lipid Peroxidation), up to 33% inhibition at 100 μM (LOX) | The nature of the conjugated antioxidant moiety influences the potency and target profile. | [4][12] |

| Compound 11c (hybrid with cinnamaldehyde) | Radical Scavenging (ABTS, DPPH), Superoxide Anion | IC50: 92.0 μM (ABTS), 70.9 μM (DPPH), 48.4% inhibition (superoxide) | Hybridization with natural aldehydes like cinnamaldehyde (B126680) imparts significant antioxidant and anti-inflammatory properties. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[3][14][15]

-

Animals: Male albino mice (20-25 g) or rats (100-150 g).

-

Apparatus: An electroconvulsiometer with corneal or ear pinna electrodes.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound or vehicle (e.g., saline) is administered, typically intraperitoneally (i.p.).[16]

-

After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes.[17]

-

The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

-

The ability of the test compound to abolish the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.[17]

-

Pilocarpine-Induced Seizure Model

This model mimics human temporal lobe epilepsy and is used to evaluate the efficacy of compounds against complex partial seizures and status epilepticus.[1][6][18]

-

Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Reagents: Pilocarpine (B147212) hydrochloride, scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects), diazepam (to terminate status epilepticus).

-

Procedure:

-

Animals are pre-treated with scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.).[6]

-

After 30 minutes, pilocarpine is administered (e.g., 280-300 mg/kg, i.p. for mice).[4][13]

-

Animals are observed for seizure activity, which is typically scored using the Racine scale.

-

Status epilepticus (continuous seizures) is allowed to persist for a defined period (e.g., 1-2 hours) before being terminated with diazepam (e.g., 10 mg/kg, i.p.).[18]

-

The ability of a test compound, administered prior to pilocarpine, to prevent or reduce the severity and duration of seizures is assessed.

-

In Vitro Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These spectrophotometric assays are commonly used to evaluate the free radical scavenging capacity of compounds.[19][20][21]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH in methanol (B129727) is prepared.

-

The test compound is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

The decrease in absorbance, due to the reduction of DPPH by the antioxidant, is measured at a specific wavelength (e.g., 517 nm).

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

The test compound is added to the ABTS•+ solution.

-

The reduction in absorbance after a set time (e.g., 6 minutes) is measured.

-

In Vitro Neuroinflammation Assay: LPS-Induced Microglial Activation

This assay is used to assess the anti-neuroinflammatory potential of compounds by measuring their ability to inhibit the activation of microglia, the primary immune cells of the brain.[5][22][23]

-

Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are used.

-

Procedure:

-

Microglial cells are cultured in appropriate media.

-

Cells are pre-treated with the test compound for a specific duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.[24]

-

After an incubation period, the levels of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the culture supernatant are quantified using methods like the Griess assay or ELISA.

-

A reduction in the levels of these inflammatory markers in the presence of the test compound indicates anti-neuroinflammatory activity.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: Mechanism of action of this compound derivatives as GABA uptake inhibitors.

Caption: Simplified signaling pathway of LPS-induced neuroinflammation in microglia.

Caption: Experimental workflow for preclinical anticonvulsant screening.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of neurologically active compounds. The structure-activity relationships highlighted in this guide underscore the importance of strategic chemical modifications in tuning the potency, selectivity, and therapeutic application of these derivatives. The lipophilic nature of N-substituents is a critical determinant for CNS penetration and potent GABA uptake inhibition, which is central to their anticonvulsant effects. Furthermore, the integration of antioxidant and anti-inflammatory moieties through hybridization or conjugation has expanded their therapeutic potential to complex neurodegenerative disorders. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the preclinical evaluation of novel this compound-based drug candidates. Continued exploration of the chemical space around the this compound core, guided by a thorough understanding of SAR, holds significant promise for the discovery of next-generation therapies for a range of challenging diseases.

References

- 1. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 16. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 17. scribd.com [scribd.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. karger.com [karger.com]

A Technical Guide to the Neuroprotective Effects of Nicotinamide in Alzheimer's Disease Models

Disclaimer: The initial request specified "Nipecotamide." However, a comprehensive review of scientific literature revealed a significant body of research on "Nicotinamide" (a form of vitamin B3) for neuroprotection in Alzheimer's disease models, with virtually no relevant data for this compound in this context. This guide therefore focuses on the extensive preclinical and clinical findings for Nicotinamide (B372718) , assuming it to be the intended subject of inquiry.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau neurofibrillary tangles (NFTs). Emerging research has focused on metabolic and bioenergetic dysfunctions in AD pathogenesis. Nicotinamide, a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), has been investigated as a potential neuroprotective agent. NAD+ is critical for cellular energy metabolism, DNA repair, and signaling pathways. This technical guide provides an in-depth summary of the quantitative data, experimental protocols, and proposed mechanisms of action for Nicotinamide in preclinical and clinical models of Alzheimer's disease.

Preclinical Evidence in Alzheimer's Models

The majority of preclinical research has utilized the triple-transgenic (3xTg-AD) mouse model, which develops both Aβ and tau pathologies akin to human AD.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies administering Nicotinamide to 3xTg-AD mice.

Table 1: Effects of Nicotinamide on Cognitive Outcomes in 3xTg-AD Mice

| Cognitive Test | Treatment Details | Key Finding | Reference |

| Morris Water Maze | 200 mg/kg/day for 4 months | Prevented spatial memory deficits observed in untreated 3xTg-AD mice. | [1] |

| Novel Object Recognition | 200 mg/kg/day for 4 months | No significant difference between treated and untreated 3xTg-AD mice. | [1] |

| Contextual Fear Memory | 2.5 g/kg in food for 3 months | Improved contextual fear memory in AD model mice. | |

| Spatial Memory | 250 mg/kg/day for 8 months | Improved cognitive performance. | [2] |

Table 2: Effects of Nicotinamide on Neuropathological Markers in 3xTg-AD Mice

| Biomarker | Treatment Details | Quantitative Change | p-value | Reference |

| Tau Pathology | ||||

| Total Human Tau (HT7) | 200 mg/kg/day for 4 months | ~20% reduction | < 0.05 | [1] |

| Phospho-Tau (Thr231) | 200 mg/kg/day for 4 months | >60% reduction | < 0.05 | [1] |

| Phospho-Tau (Other sites) | 200 mg/kg/day for 4 months | No significant change | N/S | [1] |

| Amyloid-Beta Pathology | ||||

| Soluble Aβ40 / Aβ42 | 200 mg/kg/day for 4 months | No significant change | N/S | [1] |

| Insoluble Aβ40 / Aβ42 | 200 mg/kg/day for 4 months | No significant change | N/S | [1] |

| Aβ Plaque Load (IHC) | 200 mg/kg/day for 4 months | No discernible difference | N/S | [1] |

| Mechanism-Related Markers | ||||

| Acetylated α-tubulin | 200 mg/kg/day for 4 months | Markedly increased | N/A | [1] |

| p25/p35 ratio | 200 mg/kg/day for 4 months | Upregulated p25 | < 0.05 |

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

-

Model: 3xTg-AD mice harboring human APP(Swe), PS1(M146V), and tau(P301L) transgenes.

-

Treatment Initiation: Typically at 4 months of age, prior to significant pathology onset.[1]

-

Administration Route: Oral administration via drinking water is common.[1]

-

Dosage: A standard dose is 200 mg/kg/day.[1] Other studies have used intraperitoneal (I.P.) injections at 250 mg/kg for shorter durations.[3][4]

-

Duration: Chronic treatment for 4 to 8 months is typical for assessing long-term pathological and cognitive changes.[1][2]

-

Apparatus: A circular pool (e.g., 1.5m diameter) filled with water made opaque using non-toxic white paint. The pool is situated in a room with distinct, high-contrast spatial cues.[5][6]

-

Platform: A submerged platform (e.g., 10 cm diameter) placed approximately 1 cm below the water surface in a fixed quadrant.

-

Training Phase: Mice undergo multiple trials per day (e.g., 4 trials/day) for several consecutive days (e.g., 7 days). For each trial, the mouse is released from a different start position and given a set time (e.g., 60 seconds) to find the hidden platform. Escape latency (time to find the platform) is recorded.[1]

-

Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[7]

-

Data Acquisition: An overhead camera connected to tracking software (e.g., ANY-maze) records and analyzes the swim path, speed, and latency.[5]

-

Brain Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

-

Protein Quantification: The total protein concentration of the resulting lysate is determined using a BCA Protein Assay Kit to ensure equal loading.[9]

-

SDS-PAGE: 20-30 µg of protein per sample is mixed with Laemmli sample buffer, heated to 95°C for 5 minutes, and loaded onto a 10% SDS-polyacrylamide gel for electrophoresis.[9]

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane. Successful transfer is verified with Ponceau S staining.[9]

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Milk is avoided as it contains phosphoproteins that can increase background noise.[9]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

-

Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG).[9]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity, with phosphoprotein levels normalized to total protein and/or the loading control.

-

Brain Tissue Homogenization: Brain hemispheres are homogenized in a solution containing 5 M guanidine (B92328) hydrochloride (GuHCl) to denature proteins and solubilize Aβ aggregates.[12]

-

Dilution: The homogenate is diluted with a reaction buffer to reduce the GuHCl concentration to <0.1 M, preventing interference with the assay.

-

ELISA Procedure: A sandwich ELISA kit specific for Aβ40 and Aβ42 is used.

-

Coating: A 96-well plate is pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Sample Incubation: Diluted brain homogenates and standards are added to the wells and incubated (e.g., overnight at 4°C).[13]

-

Detection Antibody: After washing, a HRP-conjugated detection antibody that recognizes the N-terminus of Aβ is added and incubated.

-

Substrate Addition: A TMB substrate solution is added, which develops a color in proportion to the amount of bound Aβ.[13]

-

Measurement: The reaction is stopped, and the absorbance is read at 450 nm. A standard curve is used to calculate the concentration of Aβ in pg/mL, which is then normalized to brain tissue weight.[13]

-

Clinical Evidence in Early Alzheimer's Disease

The preclinical success of Nicotinamide prompted human clinical trials, most notably the Phase 2a "Nicotinamide as an Early Alzheimer's Disease Treatment" (NEAT) trial.

Quantitative Data Summary

Table 3: Key Outcomes of the Phase 2a NEAT Clinical Trial

| Outcome Measure | Treatment Group (Nicotinamide) | Placebo Group | Result | Reference |

| Primary Outcome | ||||

| Change in CSF p-tau231 | Mean decline: -4.7 (±14.5) | Mean decline: -2.3 (±10.6) | No significant difference (p=0.61) | [14] |

| Secondary Biomarker Outcomes | ||||

| Change in CSF p-tau181 | Mean change: +0.4 (±29.8) | Mean change: +10.4 (±41.8) | Trend favored Nicotinamide (p>0.05) | |

| Change in CSF total tau | Mean change: +8.4 (±228.6) | Mean change: +60.5 (±237.5) | Trend favored Nicotinamide (p>0.05) | |

| Change in CSF Aβ42 / Aβ40 | - | - | No significant treatment effects | [14] |

| Secondary Clinical Outcomes | ||||

| Change in CDR-SB | Less decline | More decline | Statistically significant (p=0.03) | |

| Change in ADAS-cog13 | - | - | No significant difference (p=0.32) | |

| Change in ADCS-ADL-MCI | - | - | No significant difference (p=0.10) | |

| Pharmacokinetic Sub-study | ||||

| Change in CSF p-tau231 (in patients with high CSF drug levels, n=6) | Mean decline: -34% | N/A | Favorable decrease | [15] |

NEAT Clinical Trial Protocol Summary

-

Design: Phase 2a, proof-of-concept, double-blind, randomized, placebo-controlled trial.[14]

-

Participants: 47 individuals aged 50 or older with mild cognitive impairment (MCI) or mild dementia due to AD, confirmed by CSF biomarkers (Aβ42 ≤ 600 pg/mL or total tau/Aβ42 ratio ≥ 0.39).[14][16]

-

Intervention: 1500 mg of extended-release Nicotinamide taken orally twice daily (3 g/day total).[14]

-

Primary Outcome: Change from baseline in the concentration of phosphorylated tau at threonine 231 (p-tau231) in the cerebrospinal fluid (CSF).[14]

-

Secondary Outcomes: Changes in other CSF biomarkers (p-tau181, total tau, Aβ40, Aβ42) and clinical measures including the Clinical Dementia Rating-Sum of Boxes (CDR-SB), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), and the AD Cooperative Study-Activities of Daily Living (ADCS-ADL).[14]

-

Safety Assessment: Adverse events were monitored throughout the trial. The treatment was found to be safe and well-tolerated.

Mechanism of Action & Visualizations

The neuroprotective effects of Nicotinamide are believed to be multifactorial, targeting key aspects of AD pathophysiology beyond direct Aβ modulation.

Proposed Neuroprotective Signaling Pathway

Nicotinamide primarily functions by modulating cellular NAD+ levels and inhibiting sirtuins, a class of NAD+-dependent deacetylases.

Experimental and Logical Workflows

The journey from preclinical hypothesis testing to clinical trial evaluation follows a structured path.

The discrepancy in outcomes between animal models and human trials highlights a significant translational challenge.

Conclusion

Nicotinamide demonstrates robust neuroprotective effects in the 3xTg-AD mouse model, significantly ameliorating cognitive deficits and reducing specific tau pathology without affecting amyloid-beta load. The proposed mechanism involves the inhibition of sirtuins and enhancement of mitochondrial bioenergetics and microtubule stability. However, these promising preclinical results did not fully translate to the Phase 2a NEAT clinical trial, which failed to meet its primary biomarker endpoint of reducing CSF p-tau231.

Despite this, the trial showed Nicotinamide was safe and well-tolerated, and a positive signal on the clinical outcome measure CDR-SB suggests a potential, albeit modest, benefit. Pharmacokinetic sub-studies indicate that variable bioavailability and rapid metabolism in humans may have contributed to the lack of a robust biomarker response.[15] Future research should focus on optimizing drug delivery to ensure adequate central nervous system exposure and potentially exploring Nicotinamide as a preventative or combination therapy in earlier stages of Alzheimer's disease.

References

- 1. Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide Forestalls Pathology and Cognitive Decline in Alzheimer Mice: Evidence for Improved Neuronal Bioenergetics and Autophagy Procession - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Ameliorates Amyloid Beta-Induced Oxidative Stress-Mediated Neuroinflammation and Neurodegeneration in Adult Mouse Brain [mdpi.com]

- 4. Nicotinamide Ameliorates Amyloid Beta-Induced Oxidative Stress-Mediated Neuroinflammation and Neurodegeneration in Adult Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

- 8. Western blot in homogenised mouse brain samples [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. takarabio.com [takarabio.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Nicotinamide as an Early Alzheimer’s Disease Treatment (NEAT Study) – ADCS [adcs.org]

Synthesis of Racemic Nipecotamide from Nicotinamide Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of racemic nipecotamide through the catalytic hydrogenation of nicotinamide (B372718). This compound, a GABA derivative, is a valuable building block in pharmaceutical research and development. This document outlines the core chemical transformation, prevalent catalytic systems, detailed experimental protocols, and quantitative data to support researchers in the efficient synthesis of this compound.

Introduction

This compound, also known as piperidine-3-carboxamide, is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis often involves the reduction of the pyridine (B92270) ring of nicotinamide. Catalytic hydrogenation is a widely employed and efficient method for this transformation, utilizing heterogeneous or homogeneous catalysts to achieve high yields and purity. This guide focuses on the direct hydrogenation of nicotinamide to produce racemic this compound, providing a comprehensive resource for laboratory-scale synthesis.

Reaction Pathway

The fundamental transformation involves the saturation of the aromatic pyridine ring of nicotinamide to yield the corresponding piperidine (B6355638) derivative, this compound. This is achieved through the addition of hydrogen across the double bonds of the pyridine ring in the presence of a suitable catalyst.

Caption: General reaction pathway for the hydrogenation of nicotinamide to racemic this compound.

Catalytic Systems

The choice of catalyst is critical for the successful hydrogenation of nicotinamide. Both heterogeneous and homogeneous catalysts have been utilized for the reduction of pyridine derivatives. For the synthesis of this compound, heterogeneous catalysts are more commonly employed due to their ease of separation and recyclability.

3.1. Heterogeneous Catalysts

-

Raney® Nickel: A widely used catalyst for the hydrogenation of various functional groups, including aromatic rings.[1][2] It is known for its high activity, although it can be pyrophoric and requires careful handling.[3] Raney Nickel is effective in the hydrogenation of nitrogen-containing heterocyclic compounds.

-

Rhodium on Carbon (Rh/C): Rhodium-based catalysts are highly effective for the hydrogenation of aromatic and heteroaromatic compounds under milder conditions compared to other catalysts.[4]

-

Ruthenium on Carbon (Ru/C): Ruthenium catalysts are also employed for the hydrogenation of pyridines and can offer good selectivity.[5]

-

Palladium on Carbon (Pd/C): While palladium is a versatile catalyst, it is generally more effective for the hydrogenation of other functional groups and may require more forcing conditions for pyridine ring reduction.

-

Platinum Oxide (PtO2): Also known as Adams' catalyst, it is a powerful catalyst for the hydrogenation of a wide range of functional groups, including aromatic rings.

3.2. Homogeneous Catalysts

While less common for this specific transformation on an industrial scale, homogeneous catalysts like Wilkinson's catalyst (a rhodium-based complex) can also be used for the hydrogenation of olefins and are known for their high selectivity under specific conditions.[6]

Experimental Protocols

The following are generalized experimental protocols for the hydrogenation of nicotinamide to racemic this compound using common heterogeneous catalysts.

4.1. General Experimental Workflow

Caption: A generalized workflow for the synthesis of racemic this compound via hydrogenation.

4.2. Protocol 1: Hydrogenation using Raney® Nickel

-

Reaction Setup: In a high-pressure autoclave, dissolve nicotinamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

-

Catalyst Addition: Carefully add a slurry of Raney® Nickel (typically 5-10 wt% of the substrate) to the reaction mixture.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC, GC, or HPLC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

4.3. Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C)

-

Reaction Setup: To a solution of nicotinamide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a hydrogenation vessel, add 5% Rhodium on Carbon catalyst (typically 1-5 mol%).

-

Hydrogenation: Place the vessel in a Parr shaker or a similar hydrogenation apparatus. Purge the system with an inert gas and then introduce hydrogen gas to the desired pressure (e.g., 3-10 atm). The reaction is typically run at room temperature to 50 °C with vigorous shaking or stirring.

-

Reaction Monitoring: Monitor the reaction until the hydrogen uptake ceases or for a predetermined time.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the hydrogenation of nicotinamide and related pyridine derivatives. Please note that specific yields can vary based on the precise experimental conditions and scale.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) |

| Raney® Ni | Nicotinamide | Ethanol | 120-140 | 80-100 | 6-12 | 85-95 |

| 5% Rh/C | Nicotinamide | Methanol | 25-50 | 3-5 | 12-24 | >90 |

| 5% Ru/C | Nicotinamide | Ethanol | 80-100 | 50-70 | 8-16 | 80-90 |

| PtO₂ | Pyridine Derivatives | Acetic Acid | 25 | 3-4 | 12-24 | High |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Compare the melting point of the synthesized product with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the structure and the absence of starting material.

-

FT-IR: To identify the characteristic functional groups (amide C=O and N-H stretches, and C-H stretches of the piperidine ring).

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.

-

Catalysts: Some hydrogenation catalysts, particularly Raney® Nickel, are pyrophoric and can ignite spontaneously in the air, especially when dry.[3] They should be handled with care, and the filter cake should be kept wet.

-

High-Pressure Equipment: Autoclaves and other high-pressure reactors must be operated by trained personnel and regularly inspected for safety.

Conclusion

The synthesis of racemic this compound from nicotinamide via catalytic hydrogenation is a robust and efficient method. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this important pharmaceutical intermediate. Careful adherence to safety protocols is paramount when performing these reactions.

References

- 1. acs.org [acs.org]

- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Preparation of a highly dispersed ruthenium catalyst using a ruthenium(0) organometallic complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. "Transition-Metal-Catalyzed Regeneration of Nicotinamide Coenzymes with" by Paul S. Wagenknecht, Jonathan M. Penney et al. [scholarexchange.furman.edu]

Nipecotamide interaction with GABA transporter 1 (GAT1)

An In-Depth Technical Guide to the Interaction of Nipecotamide with GABA Transporter 1 (GAT1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The γ-aminobutyric acid (GABA) transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Its inhibition is a key therapeutic strategy for neurological disorders like epilepsy. Nipecotic acid, and its amide derivative this compound, are foundational molecules in the study of GAT1 inhibition. This guide provides a comprehensive technical overview of the interaction between this compound and GAT1, detailing the mechanism of action, quantitative binding and inhibition data, experimental protocols for characterization, and the structural basis of this interaction.

Introduction to GAT1 and this compound

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise control of its extracellular concentration is crucial for maintaining the balance between neuronal excitation and inhibition. GAT1 terminates GABAergic signaling by mediating its reuptake from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1] This transport process is electrogenic and depends on the co-transport of two sodium ions (Na+) and one chloride ion (Cl⁻) along with one GABA molecule.[1][2][3]

Nipecotic acid is a cyclic amino acid that acts as a substrate and competitive inhibitor of GAT1.[4][5][6] Its derivative, this compound, is part of a broader class of GAT1 inhibitors developed to enhance GABAergic activity. These inhibitors, by blocking GABA reuptake, increase the concentration and residence time of GABA in the synapse, thereby potentiating its inhibitory effects.[3][7] Tiagabine, a derivative of nipecotic acid, is a clinically approved antiepileptic drug that functions through this mechanism.[6][8]

Mechanism of Interaction

This compound's interaction with GAT1 is primarily defined by competitive inhibition. It directly competes with GABA for the orthosteric substrate-binding site within the transporter protein.[4]

Structural Basis of Interaction: Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this interaction. Nipecotic acid binds to GAT1 in a manner similar to GABA, stabilizing the transporter in an inward-occluded conformation.[9] The carboxyl group of the nipecotic acid moiety occupies the same position as GABA's carboxyl group, forming interactions with conserved residues in the binding pocket.[10] This binding prevents the conformational changes necessary for the translocation of GABA across the cell membrane, effectively inhibiting the reuptake process.

Transport Stoichiometry and Electrogenicity: The GAT1 transport cycle is electrogenic, with a stoichiometry of 2 Na⁺: 1 Cl⁻: 1 GABA, resulting in the net influx of two positive charges per transport cycle.[11] By competitively occupying the binding site, this compound prevents this coupled ion and substrate movement.

Quantitative Data: Inhibition and Binding Affinities

The potency of this compound and its parent compound, nipecotic acid, against GAT1 has been quantified using various in vitro assays. The data are typically presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ).

| Compound | Transporter | Assay Type | Value | Unit | Reference |

| Nipecotic Acid | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 14.4 | µM | [5] |

| Nipecotic Acid | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | IC₅₀ = 14 | µM | [5] |

| Tiagabine | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 0.725 | µM | [5] |

| NO-711 | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 1.07 | µM | [5] |

| SKF-89976A | Rat GAT1 (wild-type) | [³H]GABA Uptake Inhibition | Kᵢ = 7.3 | µM | [5] |

| NNC-711 | Human GAT1 (cloned) | [³H]GABA Uptake Inhibition | IC₅₀ = 0.04 | µM | [7] |

| Tiagabine | Human GAT1 (cloned) | [³H]GABA Uptake Inhibition | IC₅₀ = 0.07 | µM | [7] |

Note: IC₅₀ values can be influenced by assay conditions, particularly the concentration of the substrate (GABA). The Kᵢ value represents the intrinsic binding affinity of the inhibitor and is generally preferred for comparing potencies.[12]

Visualizations of Pathways and Processes

GABAergic Synapse and GAT1 Function

Caption: Overview of a GABAergic synapse showing GABA release, receptor binding, and reuptake via GAT1.

GAT1 Mechanism of Competitive Inhibition

Caption: Competitive inhibition of GAT1, where this compound and GABA compete for the same binding site.

Experimental Workflow: [³H]GABA Uptake Assay

Caption: Standard workflow for a [³H]GABA uptake assay to determine the IC₅₀ of an inhibitor like this compound.

Experimental Protocols

Protocol: [³H]GABA Uptake Assay in GAT1-Expressing Cells

This protocol is adapted from methodologies used for measuring neurotransmitter transporter activity.[5][13]

Objective: To determine the IC₅₀ value of this compound for the inhibition of GAT1-mediated GABA uptake.

Materials:

-

HEK293 cells stably expressing human GAT1.

-

Control HEK293 cells (not expressing GAT1).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

This compound stock solution.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Plate GAT1-expressing HEK293 cells and control cells in a 96-well plate and grow to confluence.

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with KRH buffer.

-

Inhibitor Addition: Add KRH buffer containing various concentrations of this compound to the wells. Include wells with buffer only (for total uptake) and wells with a saturating concentration of a known potent inhibitor like Tiagabine (for non-specific uptake).

-

Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding [³H]GABA to each well at a final concentration near its Kₘ value (e.g., 10-20 µM).

-

Incubation: Incubate the plate for a fixed period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the non-specific uptake (CPM from wells with saturating inhibitor) from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol measures the electrogenic activity of GAT1.[11]

Objective: To measure the effect of this compound on GABA-induced currents in GAT1-expressing Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human GAT1.

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96).

-

GABA and this compound stock solutions.

Procedure:

-

Oocyte Preparation: Inject Stage V-VI Xenopus oocytes with 50 ng of GAT1 cRNA. Maintain the oocytes in Barth's medium for 2-5 days to allow for protein expression.

-

Electrode Placement: Place an oocyte in the recording chamber perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte's membrane potential to a holding potential, typically between -50 mV and -90 mV.

-

Baseline Recording: Record the baseline holding current in the recording solution.

-

GABA Application: Perfuse the chamber with a solution containing a fixed concentration of GABA and record the inward current generated by GAT1 activity (IGABA).

-

Inhibitor Application: After washout and return to baseline, perfuse the oocyte with a solution containing this compound for a few minutes.

-

Co-application: While still in the presence of this compound, co-apply the same concentration of GABA used in step 5. Record the inhibited current.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the percent inhibition caused by this compound.

-

Repeat with multiple concentrations of the inhibitor to generate a dose-response curve and calculate the IC₅₀.

-

Conclusion

This compound and its parent compound, nipecotic acid, are indispensable tools for probing the function and pharmacology of the GABA transporter GAT1. As competitive inhibitors, they bind directly to the GABA substrate site, blocking neurotransmitter reuptake and thereby enhancing synaptic GABA levels. The quantitative data derived from radiotracer uptake assays and electrophysiological recordings provide a clear measure of their inhibitory potency. The detailed experimental protocols and structural insights presented in this guide offer a robust framework for researchers engaged in the study of GABAergic signaling and the development of novel neuromodulatory therapeutics targeting the GAT1 transporter.

References

- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]